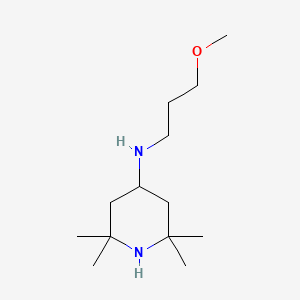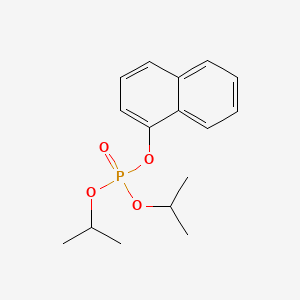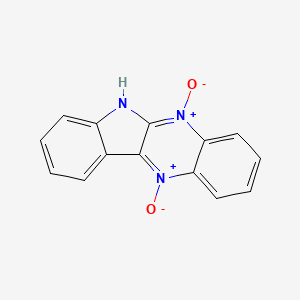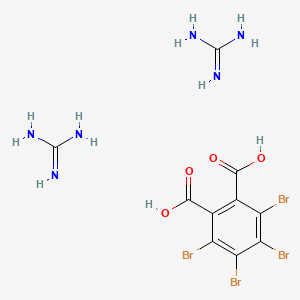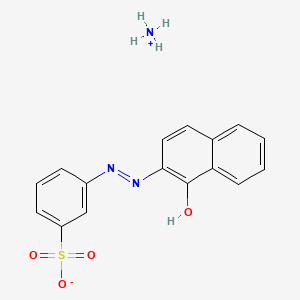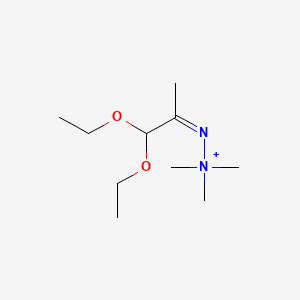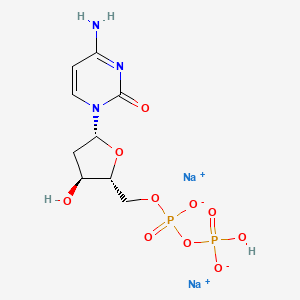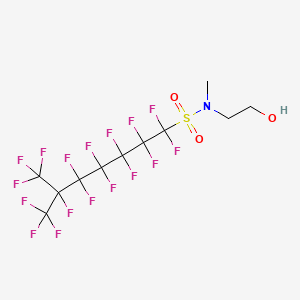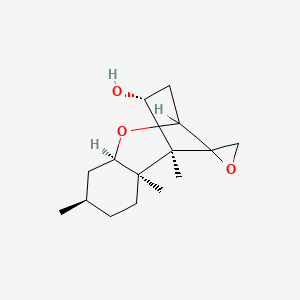
9,10-Dihydrotrichodermol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydrotrichodermol is a chemical compound that belongs to the class of trichothecenes, which are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly those in the genus Trichoderma These compounds are known for their potent biological activities, including antifungal, antibacterial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydrotrichodermol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core trichothecene structure is synthesized through a series of cyclization reactions. This often involves the use of cycloaddition reactions to form the tricyclic ring system.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure. This may include hydroxylation, methylation, and other functional group transformations.
Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using Trichoderma species. The fungi are cultured under controlled conditions to produce the desired compound, which is then extracted and purified from the culture medium. Optimization of fermentation conditions, such as temperature, pH, and nutrient availability, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydrotrichodermol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Aplicaciones Científicas De Investigación
9,10-Dihydrotrichodermol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity and mechanisms of trichothecenes. It also serves as a starting material for the synthesis of novel derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with cellular components and its effects on cellular processes. It is used to investigate the mechanisms of fungal toxicity and resistance.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It is also being explored for its potential use in developing new antifungal and antibacterial therapies.
Industry: In the industrial sector, this compound is used in the development of biopesticides and other agricultural products. Its antifungal properties make it a valuable tool for protecting crops from fungal infections.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydrotrichodermol involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Protein Synthesis: this compound binds to ribosomes and inhibits protein synthesis, leading to cell death. This mechanism is similar to other trichothecenes, which are known to target the peptidyl transferase center of the ribosome.
Induce Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
Modulate Signaling Pathways: this compound can affect various signaling pathways involved in cell growth, apoptosis, and immune responses. This modulation can contribute to its anticancer and antifungal activities.
Comparación Con Compuestos Similares
Similar Compounds
Trichodermin: Another trichothecene with similar biological activities, including antifungal and anticancer properties.
Trichothecin: Known for its potent antifungal activity, trichothecin shares structural similarities with 9,10-Dihydrotrichodermol.
Verrucarin A: A trichothecene with strong cytotoxic effects, used in research for its potential anticancer properties.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which confers distinct biological activities. Its ability to inhibit protein synthesis and induce oxidative stress makes it a valuable compound for studying the mechanisms of fungal toxicity and developing new therapeutic agents. Additionally, its diverse reactivity and potential for chemical modification provide opportunities for creating novel derivatives with enhanced properties.
Propiedades
Número CAS |
4682-63-7 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
(1S,2R,5R,7R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodecane-12,2'-oxirane]-11-ol |
InChI |
InChI=1S/C15H24O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h9-12,16H,4-8H2,1-3H3/t9-,10-,11-,12?,13+,14-,15?/m1/s1 |
Clave InChI |
IXUQSLJHJJOFOV-DMAIBOTGSA-N |
SMILES isomérico |
C[C@@H]1CC[C@]2([C@@H](C1)OC3C[C@H]([C@]2(C34CO4)C)O)C |
SMILES canónico |
CC1CCC2(C(C1)OC3CC(C2(C34CO4)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


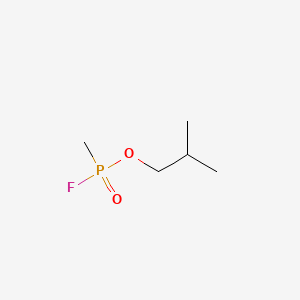
![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)
